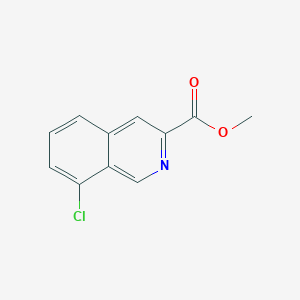
Methyl 8-chloroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-chloroisoquinoline-3-carboxylate: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a methyl ester group at the 3-position and a chlorine atom at the 8-position of the isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-chloroisoquinoline-3-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Esterification: The chlorinated isoquinoline is then reacted with methanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Methyl 8-chloroisoquinoline-3-carbinol.
Oxidation: 8-chloroisoquinoline-3-carboxylic acid.
Scientific Research Applications
Methyl 8-chloroisoquinoline-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 8-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or modulate the activity of certain enzymes, leading to alterations in biochemical pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
- Methyl 3-chloroisoquinoline-8-carboxylate
- Methyl 6-chloroisoquinoline-3-carboxylate
- Methyl 8-bromoisoquinoline-3-carboxylate
Comparison: Methyl 8-chloroisoquinoline-3-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group. This structural arrangement influences its reactivity and binding properties compared to other similar compounds. For instance, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its overall stability.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 8-chloroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3 |
InChI Key |
BAOGAHPZRBVZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















